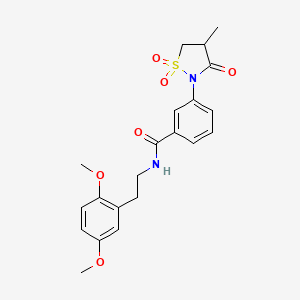
N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
Overview
Description
N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide, also known as MMPI, is a synthetic compound that has been extensively studied for its potential use in scientific research. MMPI is a potent inhibitor of metalloproteinases, which are enzymes that play a key role in the breakdown of extracellular matrix proteins.
Mechanism of Action
N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide works by binding to the active site of metalloproteinases and preventing them from breaking down extracellular matrix proteins. This leads to a decrease in the migration and invasion of cancer cells, as well as a reduction in inflammation and tissue damage in diseases such as arthritis.
Biochemical and Physiological Effects
Studies have shown that N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has a variety of biochemical and physiological effects. In cancer cells, N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to inhibit cell migration and invasion, induce apoptosis, and decrease angiogenesis. In animal models of arthritis, N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to reduce inflammation and cartilage destruction. N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has also been shown to have neuroprotective effects in models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide in lab experiments is its high specificity for metalloproteinases. This allows researchers to specifically target these enzymes without affecting other biological processes. However, one limitation of using N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is its potential toxicity at high doses. Careful dosing and monitoring is required to ensure the safety of the animals or cells being studied.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of metalloproteinases. Another area of research is the use of N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further studies to determine the safety and efficacy of N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide in human clinical trials.
Conclusion
In conclusion, N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is a synthetic compound that has shown promise as a potential therapeutic agent in a variety of diseases. Its ability to inhibit metalloproteinases makes it a valuable tool for scientific research. Further studies are needed to fully understand the potential of N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide and to develop more effective treatments for a variety of diseases.
Scientific Research Applications
N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been widely used in scientific research due to its ability to inhibit metalloproteinases. Metalloproteinases are involved in a variety of biological processes, including tissue remodeling, wound healing, and cancer metastasis. By inhibiting metalloproteinases, N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has the potential to be used in the treatment of a variety of diseases, including cancer, arthritis, and cardiovascular disease.
properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12-11-26(23,24)20(18(12)22)14-7-5-6-13(10-14)17(21)19-15-8-3-4-9-16(15)25-2/h3-10,12H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVFEVPFHHTIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione](/img/structure/B3302925.png)
![1-(4-{[(3-Methoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3302932.png)







![1-(4-{[(2,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3302989.png)

